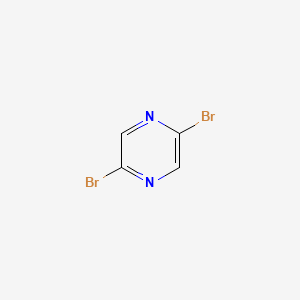

2,5-Dibromopyrazine

Vue d'ensemble

Description

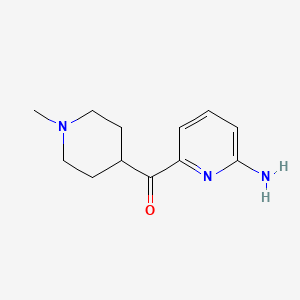

2,5-Dibromopyrazine is a brominated derivative of pyrazine, a heterocyclic aromatic compound with a symmetrical structure. It is an important intermediate in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms on the pyrazine ring makes it a versatile compound for further chemical transformations through various coupling reactions.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . The synthesis involves Stille coupling reactions and yields products with high efficiency, ranging from 70 to 90% . Additionally, the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes through oxidative coupling reactions demonstrates the potential of this compound as a precursor for fluorescent dye chromophores .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized in several studies. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a derivative of this compound, has been determined, revealing that the molecule is not planar and the pyrazine ring makes a dihedral angle with the benzene ring . This non-planarity can influence the stacking and photo-polymerization properties of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, making it a valuable building block in organic synthesis. The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, for example, yields mono-substituted or bis-substituted products, demonstrating the reactivity of the pyrazine ring towards nucleophilic substitution . Furthermore, the halogenation of 2-aminopyrazine has been studied, with bromination yielding good results, indicating the potential for further functionalization of the pyrazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and substituents. The crystal structure of 2,5-dichloro-3-methoxypyrazine, a related compound, has been determined, providing insights into the bond distances and angles that are consistent with literature values . These structural details are crucial for understanding the reactivity and physical properties of the compound, such as solubility, melting point, and stability.

Applications De Recherche Scientifique

Photophysical and Photochemical Properties

2,5-Dibromopyrazine demonstrates significant photophysical and photochemical properties. The reaction of 2,5‐dibromopyrazine with N‐Lithium pyrazolate leads to compounds with high planarity and observable absorption bands in the UV‐Vis region. These compounds exhibit distinct emission characteristics and photostability, making them valuable in studies related to light absorption and emission properties (Pizarro et al., 2018).

Enhanced Photocatalytic Activity

Research has shown that doping polymeric carbon nitride (PCN) with this compound significantly enhances its photocatalytic performance. This modification leads to improved charge-carrier separation and structural changes, increasing the photocatalytic degradation rate of pollutants and hydrogen production under visible light. This application is critical for environmental remediation and sustainable energy production (Zhou et al., 2019).

Selective Monolithiation

This compound is used in selective monolithiation, a process critical in organic synthesis. The compound's reactivity allows for selective lithiation at specific positions, influenced by solvent and concentration. This property is vital for synthesizing complex organic molecules (Wang et al., 2000).

Fluorescent Properties for Dyes

The derivative 2,5-diamino-3,6-dicyanopyrazine, related to this compound, displays strong yellowish-green fluorescence and serves as a potential fluorescent chromophore for dye materials. Its modifications lead to varied fluorescence colors and high quantum yields, making it a valuable compound in the development of fluorescent dyes and materials (Shirai et al., 1998).

Bioactive Diketopiperazine Derivatives

This compound is structurally related to 2,5-diketopiperazines (DKPs), which are recognized for their diverse bioactive properties. These derivatives have shown potential in drug discovery due to their varied bioactivities including antiviral, antibacterial, and neuroprotective effects. This highlights the significance of this compound and its derivatives in pharmaceutical research (Martins & Carvalho, 2007).

Polymer Synthesis

Poly(pyrazine-2,5-diyl), synthesized from this compound, demonstrates unique properties like solubility in concentrated sulfuric acid and distinct UV-Vis absorption. This polymer's characteristics make it applicable in material science, particularly in developing advanced materials with specific optical properties (Yamamoto et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2,5-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYKHEOWZLJZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466937 | |

| Record name | 2,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23229-26-7 | |

| Record name | 2,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,5-Dibromopyrazine utilized in the synthesis of macrocyclic structures?

A1: this compound serves as a key starting material in synthesizing macrocycles like azacalix[n]pyridine[n]pyrazines and oxygen-bridged corona[n]arene[n]pyrazines. Its reactivity stems from the two bromine atoms, which act as leaving groups in various coupling reactions. For instance, it undergoes a double Suzuki-Miyaura cross-coupling reaction with a 3-borylindole to form the heteroaromatic framework of Alocasin A []. In another example, reacting it with 2,6-dibromopyridine yields azacalix[n]pyridine[n]pyrazines []. Similarly, reacting this compound with 2,5-dimethyl-1,4-hydroquinone forms oxygen-bridged corona[n]arene[n]pyrazines []. These macrocycles exhibit interesting properties, such as binding with fullerenes, highlighting the utility of this compound in supramolecular chemistry.

Q2: Can this compound be used to synthesize polymers? If so, what properties do these polymers possess?

A2: Yes, this compound can be electrochemically polymerized to form thin films of polypyrazine. This polymerization occurs via a cathodic dehalogenation mechanism []. The resulting polypyrazine films, specifically named CityU-24 in the study, demonstrated promising electrocatalytic activity for the alkaline hydrogen evolution reaction (HER). This finding highlights the potential of this compound-derived materials in clean energy applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.